1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine
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Overview
Description
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves several steps. One common method starts with the nitration of benzimidazole to introduce the nitro group at the 5-position. This is followed by the alkylation of the benzimidazole ring with 3-methoxypropyl bromide under basic conditions to form the 1-(3-methoxypropyl) derivative. The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial production methods typically involve similar steps but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cell growth and survival .
Comparison with Similar Compounds
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Prucalopride: A selective serotonin receptor agonist used to treat chronic constipation.
Brinzolamide: A carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
832102-73-5 |
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Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-N-methyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C12H16N4O3/c1-13-12-14-10-8-9(16(17)18)4-5-11(10)15(12)6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI Key |
GIWDNSYJBPPKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1CCCOC)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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